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Core Science & Biosynthesis

Foundational

Pharmacological Profile of Fluoro-Methoxy Substituted Propan-2-Amines: A Technical Guide

Executive Summary Fluoro-methoxy substituted propan-2-amines represent a highly specialized, structurally complex subclass of synthetic phenethylamines and novel psychoactive substances (NPS). By hybridizing the halogena...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluoro-methoxy substituted propan-2-amines represent a highly specialized, structurally complex subclass of synthetic phenethylamines and novel psychoactive substances (NPS). By hybridizing the halogenated pharmacophore of fluoroamphetamines with the methoxylated pharmacophore of compounds like para-methoxyamphetamine (PMA), these molecules exhibit a unique pharmacological signature. This whitepaper provides a rigorous mechanistic analysis of their pharmacodynamics, intracellular signaling pathways, and the analytical protocols required for their isolation and characterization.

Structural Chemistry & Isomerism

The core structural scaffold of these compounds is 1-phenylpropan-2-amine (amphetamine), modified by the addition of both a highly electronegative fluorine atom (-F) and an electron-donating methoxy group (-OCH₃) on the phenyl ring.

The positional isomerism of these substituents drastically alters both their physicochemical properties and their pharmacological targets. Notable isomers identified in forensic and pharmacological contexts include 3-fluoro-4-methoxyamphetamine and 5-fluoro-2-methoxyamphetamine [1].

The inclusion of the fluorine atom serves a specific pharmacokinetic purpose: it increases the molecule's lipophilicity (LogP) while slightly reducing the basicity (pKa) of the terminal amine. This shift increases the fraction of the un-ionized free base present at physiological pH (7.4), thereby exponentially enhancing blood-brain barrier (BBB) permeability compared to non-halogenated analogs.

Pharmacodynamic Profile & Structure-Activity Relationship (SAR)

The pharmacological profile of fluoro-methoxyamphetamines is a synergistic hybrid of their parent structures, acting primarily as substrate-based monoamine releasing agents[2].

  • The Methoxy Influence: Methoxy substitution, particularly at the para (4-) position, shifts the molecule's binding affinity away from the dopamine transporter (DAT) and heavily toward the serotonin transporter (SERT). This mimics the entactogenic profile of MDMA and PMA, promoting robust 5-HT efflux. The bulky, electron-donating oxygen lone pairs of the methoxy group interact with specific polar residues within the SERT binding pocket.

  • The Fluoro Influence: Fluorine substitution, particularly at the meta (3-) or ortho (2-) positions, restores dopaminergic and noradrenergic affinity. Furthermore, the strong C-F bond prevents metabolic ring hydroxylation at that position.

Consequently, compounds like 3-fluoro-4-methoxyamphetamine act as triple monoamine releasing agents (DAT, NET, and SERT), producing a mixture of intense psychostimulant and entactogenic effects.

Intracellular Signaling & Monoamine Release Mechanics

Unlike classical receptor agonists that bind to extracellular domains, fluoro-methoxyamphetamines exert their effects intracellularly. Their mechanism of action relies on a self-validating, multi-step cascade:

  • Transporter Uptake: The compounds act as competitive substrates for DAT, SERT, and NET, hijacking these membrane proteins to enter the presynaptic terminal[3].

  • VMAT2 Disruption: Once in the cytosol, they act as weak lipophilic bases, collapsing the proton gradient of synaptic vesicles and inhibiting the Vesicular Monoamine Transporter 2 (VMAT2)[4]. This causes a massive leakage of vesicular monoamines (DA, 5-HT) into the cytosol.

  • TAAR1 Activation: Concurrently, the compounds bind to and activate the intracellular, a G-protein coupled receptor (GPCR) localized to the endoplasmic reticulum and intracellular membranes[3].

  • Reverse Transport: TAAR1 activation triggers Gs and Gq signaling cascades, leading to Protein Kinase A (PKA) and Protein Kinase C (PKC) mediated phosphorylation of the membrane transporters. This phosphorylation reverses the direction of the transporters, expelling the accumulated cytosolic monoamines into the synaptic cleft[3].

Mechanism Drug Fluoro-Methoxyamphetamine DAT DAT / SERT / NET Drug->DAT Uptake Cytosol Cytosolic Accumulation DAT->Cytosol TAAR1 TAAR1 Activation Cytosol->TAAR1 Agonism VMAT2 VMAT2 Inhibition Cytosol->VMAT2 Disruption Kinase PKA / PKC Signaling TAAR1->Kinase Gs/Gq Coupling VMAT2->Cytosol Vesicular Release Reverse Transporter Reversal Kinase->Reverse Phosphorylation Efflux Monoamine Efflux Reverse->Efflux Non-exocytotic Release

Fig 1: Intracellular TAAR1 and VMAT2 signaling pathway driving monoamine efflux.

Experimental Methodologies

Protocol 1: Analytical Differentiation of Regioisomers (GC-MS & GC-IR)

Because regioisomers like 3-fluoro-4-methoxyamphetamine and 5-fluoro-2-methoxyamphetamine yield virtually identical electron ionization (EI) mass spectra, standard GC-MS is insufficient for definitive identification[1]. The following self-validating protocol utilizes derivatization to force distinct fragmentation pathways.

  • Step 1: Free Basing. Dissolve 1 mg of the fluoro-methoxyamphetamine hydrochloride salt in 100 µL of ethyl acetate. Add 50 µL of 10% aqueous NaOH to convert the salt to its free base. Vortex and centrifuge to isolate the organic layer.

  • Step 2: Trifluoroacetylation (Critical Step). Transfer the organic layer to a reaction vial. Add 50 µL of trifluoroacetic anhydride (TFAA) and incubate at 60°C for 20 minutes.

    • Causality: Derivatizing the primary amine with a bulky, electron-withdrawing trifluoroacetyl group alters the ionization potential. This forces the molecule to fragment differently depending on the specific steric hindrance of the ring substituents, allowing for spectral differentiation[1].

  • Step 3: GC-MS Analysis. Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). The derivatized isomers will now exhibit distinct retention times and unique mass-to-charge (m/z) fragmentation ratios.

  • Step 4: Orthogonal Validation. Confirm the positional isomerism using Gas Chromatography-Infrared Spectroscopy (GC-IR). Observe the distinct C-H out-of-plane bending vibrations in the 900–700 cm⁻¹ region, which are highly specific to the substitution pattern on the benzene ring[5].

Protocol 2: In Vitro Monoamine Transporter Release Assay

This protocol quantifies the pharmacological potency (EC₅₀) of the compound while ensuring that only actively effluxed neurotransmitters are measured.

  • Step 1: Tissue Preparation. Isolate rat brain synaptosomes (striatum for DAT, hippocampus for SERT) using sucrose density gradient centrifugation.

  • Step 2: Radioligand Loading. Incubate the synaptosomes with [³H]-dopamine or [³H]-serotonin for 30 minutes at 37°C to allow VMAT2-mediated vesicular loading.

  • Step 3: Extracellular Wash (Critical Step). Centrifuge and wash the synaptosomes twice with fresh buffer.

    • Causality: This removes all extracellular radioligand. Any radioactivity detected later will strictly be the result of drug-induced reverse transport, validating the efflux mechanism.

  • Step 4: Drug Incubation & Counting. Apply the fluoro-methoxyamphetamine at varying concentrations (10 nM to 10 µM) and incubate for 15 minutes. Terminate via rapid filtration and measure the radioactivity of the filtrate using a liquid scintillation counter.

Quantitative Data Summaries

Table 1: Comparative Pharmacological Profile (Transporter Affinities) Note: Values for fluoro-methoxyamphetamines are extrapolated based on parent compound SAR dynamics.

CompoundDAT Release (EC₅₀)SERT Release (EC₅₀)NET Release (EC₅₀)Primary Behavioral Effect
Amphetamine High (<100 nM)Low (>3000 nM)High (<100 nM)Classical Stimulant
4-Fluoroamphetamine 200 nM[2]730 nM[2]37 nM[2]Stimulant / Mild Entactogen
4-Methoxyamphetamine Low (>2000 nM)High (<200 nM)ModerateEntactogen / Hallucinogen
Fluoro-Methoxyamphetamines Moderate-HighHighHighHybrid Stimulant-Entactogen

Table 2: Analytical Differentiation of Fluoro-Methoxyamphetamines [1]

Analytical TechniqueTarget PropertyDifferentiation Capability for Regioisomers
Standard GC-MS (Underivatized) Electron Ionization (EI) FragmentationPoor (Isomers yield virtually identical mass spectra)
GC-MS (Trifluoroacetylated) Altered Fragmentation PathwaysExcellent (Distinct m/z ratios and retention times)
GC-IR C-H Out-of-Plane Bending VibrationsExcellent (Unequivocal structural assignment)
¹H- and ¹³C-NMR Nuclear Magnetic Shielding TensorsExcellent (Definitive positional mapping)

References

  • Title: Isomeric fluoro-methoxy-phenylalkylamines: a new series of controlled-substance analogues (designer drugs) Source: Forensic Science International / PubMed (PMID: 15639609) URL: [Link]

  • Title: Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains Source: Molecular Psychiatry / PubMed Central (PMCID: PMC7038576) URL: [Link]

  • Title: Reduced vesicular storage of dopamine exacerbates methamphetamine-induced neurodegeneration and astrogliosis Source: Journal of Neurochemistry / PubMed Central (PMCID: PMC2731686) URL: [Link]

  • Title: 4-Fluoroamphetamine Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Exploratory

A Technical Guide to Predicting and Evaluating the Blood-Brain Barrier Permeability of Novel 4-Fluoro-3-Methoxyphentermine Derivatives

Section 1: Introduction to the Blood-Brain Barrier in CNS Drug Development The delivery of therapeutics to the central nervous system (CNS) is one of the most significant challenges in modern medicine.[1][2] The primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction to the Blood-Brain Barrier in CNS Drug Development

The delivery of therapeutics to the central nervous system (CNS) is one of the most significant challenges in modern medicine.[1][2] The primary gatekeeper controlling molecular traffic to the brain is the blood-brain barrier (BBB), a dynamic and highly selective interface formed by the endothelial cells of the brain capillaries.[3][4] These cells are characterized by intercellular tight junctions and a lack of fenestrations, which severely restrict the passive, paracellular movement of substances from the bloodstream into the brain parenchyma.[3][5] This barrier is crucial for protecting the CNS from toxins and pathogens and maintaining its precisely controlled microenvironment.[3][6]

However, this protective function also presents a formidable obstacle for over 98% of small-molecule drugs, preventing them from reaching their intended targets within the brain at therapeutic concentrations.[7] Phentermine, a sympathomimetic amine with a structure analogous to amphetamine, is a well-established CNS-active agent used for weight management, confirming its ability to cross the BBB.[8][9][10] Its scaffold represents a promising starting point for the development of novel CNS therapeutics. The design of derivatives, such as 4-fluoro-3-methoxyphentermine, is a rational approach aimed at modulating pharmacological activity, improving safety profiles, or enhancing target engagement. This guide provides a comprehensive, multi-tiered strategy for the prospective evaluation of the BBB permeability of such novel derivatives, guiding the researcher from computational prediction to definitive in vivo validation.

Section 2: Physicochemical Determinants of BBB Permeability

The ability of a small molecule to passively diffuse across the lipid membranes of the BBB is governed by a well-defined set of physicochemical properties.[11][12] Understanding and optimizing these parameters at the design stage is a cornerstone of successful CNS drug discovery. The most influential factors are often summarized in guidelines analogous to Lipinski's "Rule of Five," but with more stringent criteria for CNS entry.[11]

  • Lipophilicity (logP/logD): This is arguably the most critical factor. A compound must be sufficiently lipophilic to partition into the lipid bilayer of the endothelial cell membranes.[3][11] The optimal range for the octanol-water partition coefficient (logP) is generally considered to be between 1.5 and 3.0.[13] Excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, increased binding to plasma proteins, and greater susceptibility to metabolic enzymes.[3]

  • Molecular Weight (MW): Smaller molecules penetrate the BBB more effectively. A general upper limit of 400-500 Daltons (Da) is often cited, as permeability tends to decrease significantly with increasing size.[3][7][11][14]

  • Polar Surface Area (PSA): PSA is the surface sum over all polar atoms in a molecule. It correlates with hydrogen bonding potential. A lower PSA (< 60-90 Ų) is generally favored for BBB penetration, as it reduces the desolvation energy penalty required for the molecule to exit the aqueous environment of the blood and enter the lipid membrane.[15]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) significantly impacts permeability.[11] Fewer hydrogen bonds reduce the compound's polarity and interaction with water, facilitating passive diffusion.[11][15]

  • Ionization (pKa): The neutral, un-ionized form of a molecule is more lipid-soluble and therefore permeates membranes more readily.[14][15] The pKa of a compound relative to physiological pH (7.4) determines the fraction of the molecule that exists in its uncharged state.

Analysis of the Parent Scaffold and Proposed Derivatives

Phentermine itself has properties conducive to BBB penetration, with a molecular weight of approximately 149 g/mol and a calculated logP of around 1.9.[16] Introducing fluoro and methoxy substituents to the phenyl ring, as in 4-fluoro-3-methoxyphentermine, will systematically alter these properties.

  • Fluorine: Adds lipophilicity and can block sites of metabolism.

  • Methoxy Group: Can increase polarity and hydrogen bond acceptor count, potentially decreasing permeability if not balanced by other factors.

A careful in silico and experimental evaluation is therefore essential to determine the net effect of these substitutions.

ParameterGeneral Guideline for CNS PenetrationPhentermine (Approx. Value)Predicted Impact of 4-F, 3-MeO Substitution
Molecular Weight (MW) < 400 Da149 g/mol Increase, but likely remain well within range
Lipophilicity (cLogP) 1.5 - 3.01.9Net increase (Fluorine effect likely dominates)
Polar Surface Area (PSA) < 90 Ų26 ŲIncrease due to methoxy oxygen
H-Bond Donors ≤ 31 (amine)No change
H-Bond Acceptors ≤ 71 (amine)Increase by 1 (methoxy oxygen)

Section 3: A Multi-Tiered Strategy for Assessing BBB Permeability

A robust and efficient evaluation of novel compounds requires a hierarchical approach. This strategy allows for the rapid screening of many candidates using high-throughput, cost-effective methods, with only the most promising compounds advancing to more complex and resource-intensive assays. This tiered system ensures that decisions are based on a progressively comprehensive dataset, minimizing late-stage failures.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: In Vitro Biological Assessment cluster_2 Tier 3: Definitive In Vivo Validation InSilico In Silico Prediction (LogP, MW, PSA) PAMPA PAMPA-BBB Assay (Passive Permeability) InSilico->PAMPA Guide Selection Caco2 Caco-2 Assay (Efflux Liability) PAMPA->Caco2 Promising Candidates BMEC BMEC Co-culture Model (Physiological Barrier) Caco2->BMEC Refine Selection InVivo In Vivo Rodent Study (Brain:Plasma Ratio, Kp,uu) BMEC->InVivo Lead Candidates

A hierarchical workflow for BBB permeability assessment.

Section 4: In Silico and Early-Stage Assessment

Protocol 1: Computational Prediction of Physicochemical Properties

Causality: This initial step is a zero-cost, instantaneous screen. By calculating the key physicochemical properties of the designed derivatives, candidates that fall far outside the established parameters for CNS drugs can be eliminated before any synthetic or experimental resources are committed.

  • Structure Drawing: Draw the chemical structure of each 4-fluoro-3-methoxyphentermine derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • Property Calculation: Utilize built-in software functions or online platforms (e.g., SwissADME, PubChem) to calculate the following parameters:

    • Molecular Weight (MW)

    • Calculated LogP (cLogP)

    • Topological Polar Surface Area (PSA)

    • Number of Hydrogen Bond Donors and Acceptors

  • Analysis: Compare the calculated values against the established guidelines for CNS penetration (See Table in Section 2). Prioritize derivatives that meet most or all of the criteria for further experimental testing.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Causality: The PAMPA-BBB assay is the ideal first experimental step because it isolates the single most important mechanism for many CNS drugs: passive transcellular diffusion.[17][18] It is a cell-free, high-throughput assay that measures a compound's ability to permeate an artificial lipid membrane mimicking the BBB.[17][19] Its simplicity and speed allow for the rapid ranking of dozens of compounds, providing a clear, quantitative measure of their intrinsic permeability.[20]

G cluster_plate PAMPA Sandwich Plate node_donor Donor Plate (pH 7.4) Test Compound in Buffer node_membrane Artificial Membrane (Porcine Brain Lipid Extract) node_donor->node_membrane node_acceptor Acceptor Plate Buffer Solution node_membrane->node_acceptor node_incubate Incubate (e.g., 5 hours) node_acceptor->node_incubate node_quantify Quantify Concentrations (LC-MS/MS) node_incubate->node_quantify

PAMPA-BBB experimental workflow.

Step-by-Step Methodology:

  • Membrane Coating: A 96-well filter plate (the acceptor plate) is coated with a solution of porcine brain lipid extract dissolved in an organic solvent (e.g., alkane).[20] The solvent is allowed to evaporate, leaving a lipid membrane immobilized on the filter.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer at pH 7.4.

  • Prepare Donor Plate: Dissolve test compounds in buffer (pH 7.4) to a final concentration (e.g., 10 µM). Add these solutions to the wells of the coated filter plate (now the donor plate).

  • Assemble and Incubate: Place the donor filter plate onto the acceptor plate, creating a "sandwich".[19] Incubate at room temperature for a set period (e.g., 5 hours) with gentle shaking.[18]

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a sensitive analytical method, typically LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = [-ln(1 - CA/Cequilibrium)] * (VA / (Area * Time)) Where CA is the concentration in the acceptor well, Cequilibrium is the theoretical equilibrium concentration, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Predicted BBB PermeabilityAction
> 4.0HighHigh potential for passive diffusion. Advance to Tier 2.
2.0 - 4.0MediumPossible CNS penetration. Consider for Tier 2.
< 2.0LowUnlikely to cross BBB by passive diffusion. Deprioritize.

Section 5: In Vitro Cell-Based Models of the BBB

Causality: While PAMPA is excellent for assessing passive diffusion, it cannot model two critical biological phenomena: the formation of restrictive tight junctions and the activity of transporter proteins.[18] Cell-based assays are necessary to investigate whether a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain, or influx transporters that can facilitate entry.[5][7]

Protocol 3: Caco-2 Bidirectional Permeability Assay

Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, is a workhorse model in drug development.[21] When grown on semipermeable filters, these cells form a polarized monolayer with functional tight junctions and express many key transporters, including the P-gp efflux pump.[22][23][24] By measuring transport in both directions across the monolayer, we can calculate an "efflux ratio" (ER). A high ER strongly suggests the compound is actively removed by transporters, which is a major liability for a potential CNS drug.

G cluster_0 A to B Transport (Papp, A->B) cluster_1 B to A Transport (Papp, B->A) A_donor Apical (A) Donor Compound A_membrane Caco-2 Monolayer A_donor->A_membrane Sample A_receiver Basolateral (B) Receiver A_membrane->A_receiver Measure calc Calculate Efflux Ratio ER = (Papp, B->A) / (Papp, A->B) B_donor Basolateral (B) Donor Compound B_membrane Caco-2 Monolayer B_donor->B_membrane Sample B_receiver Apical (A) Receiver B_membrane->B_receiver Measure cluster_0 cluster_0 cluster_1 cluster_1

Bidirectional transport in the Caco-2 assay.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on permeable filter inserts (e.g., Transwell) and culture for ~21 days until a differentiated, confluent monolayer is formed.

  • Barrier Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) across the monolayer to confirm the integrity of the tight junctions. High TEER values are indicative of a well-formed barrier.[23]

  • A→B Transport: Add the test compound to the apical (upper) chamber. At specified time points, take samples from the basolateral (lower) chamber and quantify the compound concentration via LC-MS/MS.

  • B→A Transport: In a separate set of wells, add the test compound to the basolateral chamber. At specified time points, take samples from the apical chamber and quantify.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both the A→B and B→A directions. The Efflux Ratio (ER) is then calculated as: ER = Papp (B→A) / Papp (A→B) .

Data Interpretation:

Efflux Ratio (ER)InterpretationAction
< 2.0No significant effluxCompound is not a P-gp substrate. Advance if permeability is adequate.
2.0 - 5.0Moderate effluxPotential for efflux in vivo. Proceed with caution.
> 5.0High effluxHigh likelihood of being pumped out of the brain. Major liability. Deprioritize.

Section 6: Definitive In Vivo Assessment in Rodent Models

Causality: In vivo experiments are the gold standard for confirming BBB permeability.[25] They integrate all the complex physiological variables that cannot be replicated in vitro, including cerebral blood flow, plasma protein binding, and metabolism. The key metric derived from these studies is the brain-to-plasma concentration ratio (Kp), and more importantly, its unbound fraction (Kp,uu), which represents the concentration of free drug available to interact with its target.

Protocol 4: In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination

Step-by-Step Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Compound Administration: Administer the test compound via a relevant route, typically intravenous (IV) bolus or infusion to ensure controlled systemic exposure.

  • Sample Collection: At a predetermined time point (e.g., 1-2 hours, when equilibrium is likely reached), deeply anesthetize the animal.

  • Blood Collection: Collect a terminal blood sample via cardiac puncture into an anticoagulant-containing tube.[26] Centrifuge immediately to separate plasma.

  • Brain Perfusion: Perform a transcardial perfusion with ice-cold saline to flush all blood from the brain vasculature.[26][27] This is a critical step to ensure that the drug measured in the brain is in the parenchyma and not residual blood.

  • Tissue Harvesting: Excise the brain, rinse, blot dry, and record its weight.

  • Sample Processing: Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Determine the concentration of the compound in both the plasma and the brain homogenate supernatant using a validated LC-MS/MS method.

  • Calculation:

    • Kp = Cbrain / Cplasma (where Cbrain is the concentration per gram of brain tissue and Cplasma is the concentration per mL of plasma).

    • To determine Kp,uu, the unbound fractions in plasma (fu,plasma) and brain (fu,brain) must be measured separately using techniques like equilibrium dialysis.

    • Kp,uu = Kp * (fu,plasma / fu,brain)

Data Interpretation:

Kp,uuInterpretation
> 1.0Suggests active influx into the brain.
≈ 1.0Indicates passive diffusion equilibrium between unbound drug in brain and plasma.
< 1.0Suggests restricted access or active efflux from the brain.
Representative Kp ValuesDrug
High (>1)Diazepam, Imipramine
Moderate (~0.3-1)Morphine, Codeine
Low (<0.1)Atenolol, Domperidone

Section 7: Synthesis Considerations and Conclusion

While this guide focuses on evaluation, the feasibility of synthesis is a practical consideration. The synthesis of 4-fluoro-3-methoxyphentermine derivatives is plausible based on established organic chemistry principles. Synthetic routes would likely start from commercially available substituted phenols or benzaldehydes, such as 4-fluoro-3-methoxybenzoic acid or 4-bromo-1-fluoro-2-methoxybenzene, and proceed through multi-step sequences.[28][29][30] The synthesis of related fluoro-analogues of amphetamine derivatives has been previously reported and could serve as a methodological template.[31]

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  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]

  • Li, W., et al. (2018). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. Pharmaceutics. Available at: [Link]

  • Li, K., et al. (2024). Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives. MedComm. Available at: [Link]

  • Gatch, M. B., et al. (2014). Investigating interactions between phentermine, dexfenfluramine, and 5-HT2C agonists, on food intake in the rat. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Ray, P. R., & Swaan, P. W. (2019). Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bhardwaj, S. S., & Singh, R. (2018). Why Are the Majority of Active Compounds in the CNS Domain Natural Products? A Critical Analysis. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Organic Syntheses. Available at: [Link]

  • Trachsel, D., et al. (2006). Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives. Chemistry & Biodiversity. Available at: [Link]

  • Tziomalos, K., et al. (2013). A review of the metabolic effects of controlled-release Phentermine/Topiramate. Hormones (Athens). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation, Handling, and Validation of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine HCl Stock Solutions

Executive Summary 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride is a synthetic small-molecule aryl-isopropylamine derivative utilized in preclinical pharmacology and assay development. Maintaining the structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride is a synthetic small-molecule aryl-isopropylamine derivative utilized in preclinical pharmacology and assay development. Maintaining the structural integrity and precise molarity of this compound is paramount, as errors in concentration calculation or preparation can lead to the invalidation of long-term experimental data. While the hydrochloride (HCl) salt form imparts excellent aqueous solubility, preparing master stocks directly in aqueous buffers for long-term storage introduces risks of hydrolysis and microbial contamination. Therefore, a two-tier solvation strategy—utilizing anhydrous Dimethyl Sulfoxide (DMSO) for long-term master stocks and aqueous buffers for immediate working solutions—is the gold standard for 1 [1].

Physicochemical Profiling & Solvation Thermodynamics

Understanding the stoichiometric properties of the compound is the first step in protocol design. The mass of the HCl salt must be accounted for in molarity calculations to prevent stoichiometric under-dosing [2].

Table 1: Physicochemical Properties & Solvation Limits

ParameterValue / Specification
Chemical Name 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride
CAS Number 1259317-19-5
Molecular Formula C₁₀H₁₄FNO • HCl
Molecular Weight 219.69 g/mol
Appearance White to off-white crystalline solid
Primary Solvent (Master Stock) Anhydrous DMSO (Solubility ≥ 25 mg/mL)
Secondary Solvent (Working) Milli-Q Water / PBS pH 7.4 (For immediate use only)

Note: Data synthesized from standard2 [3].

Causality-Driven Master Stock Protocol (10 mM in DMSO)

The accuracy and reproducibility of biological assays are fundamentally dependent on the precise preparation of stock solutions. Preparing a concentrated master stock minimizes repetitive weighing of small quantities, thereby reducing measurement errors [2].

Step-by-Step Methodology
  • Thermal Equilibration: Remove the sealed vial of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine HCl from cold storage and place it in a desiccator at room temperature for 30–60 minutes.

    • Causality: The HCl salt is highly hygroscopic. Opening a cold vial exposes the powder to atmospheric moisture, leading to rapid condensation. This artificially inflates the weighed mass (causing sub-potent stock solutions) and introduces water into the anhydrous DMSO, which can trigger premature degradation during long-term storage.

  • Stoichiometric Weighing: Using a calibrated microbalance, weigh exactly 2.20 mg of the powder into a sterile, static-free amber glass vial.

    • Calculation: To achieve a 10 mM (0.01 mol/L) concentration: 0.01 mol/L×219.69 g/mol=2.1969 g/L , which equates to 2.20 mg per 1.00 mL of solvent.

  • Solvation: Add 1.00 mL of high-purity, anhydrous DMSO (≥99.9%) to the vial.

  • Mechanical Agitation: Vortex the solution for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Causality: While the compound is highly soluble, localized saturation can occur at the solvent-powder interface. Mechanical agitation disrupts this boundary layer, accelerating the thermodynamic dissolution process.

  • Aliquoting & Storage: Divide the 10 mM master stock into 50 µL single-use aliquots in tightly sealed, low-bind microcentrifuge tubes. Store immediately at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles induce a "freeze-concentration" effect, where the solvent freezes first, pushing the solute into a highly concentrated liquid micro-phase that may precipitate irreversibly. Single-use aliquots strictly mitigate this risk.

Aqueous Working Solution Formulation

For cell-based or in vivo assays, the DMSO master stock must be diluted into an aqueous buffer (e.g., PBS, DMEM) immediately prior to use.

Table 2: Dilution Matrix for Assay Working Solutions

Desired Final ConcentrationVolume of 10 mM DMSO StockVolume of Aqueous Assay BufferFinal DMSO Concentration (% v/v)
100 μM 10.0 μL990.0 μL1.0%
50 μM 5.0 μL995.0 μL0.5%
10 μM 1.0 μL999.0 μL0.1%
1 μM 10.0 μL of 100 μM intermediate990.0 μL0.01%

Causality for DMSO Limits: The final concentration of DMSO in experimental cell assays should typically be kept below 0.5% (v/v). Higher concentrations can alter cell membrane permeability, induce cytotoxicity, or artificially modulate target receptor activity, confounding the pharmacological effects of the amine.

Trustworthiness: Establishing a Self-Validating System

A protocol is only as reliable as its internal controls. To establish a self-validating system, researchers must freeze a 10 µL "T=0 Reference Aliquot" at -80°C immediately after the master stock is prepared.

If downstream assays exhibit unexpected variability, loss of potency, or precipitation after weeks of storage, the active working stock can be analyzed via LC-MS/MS alongside the T=0 reference aliquot. A shift in the chromatographic peak area or the appearance of degradation products definitively isolates the variable to compound instability, rather than biological assay fluctuations.

Workflow Visualization

G Equilibrate Equilibrate to RT (Prevent Moisture) Start->Equilibrate Weigh Weigh 2.20 mg Powder Equilibrate->Weigh Dissolve Add 1.0 mL Anhydrous DMSO (Vortex/Sonicate) Weigh->Dissolve Master 10 mM Master Stock Dissolve->Master Aliquot Create Single-Use Aliquots (e.g., 50 µL/vial) Master->Aliquot Store Store at -20°C or -80°C (Desiccated, Dark) Aliquot->Store Store->Dilute Thaw Once

Workflow for the preparation and storage of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine HCl stocks.

References

  • AntBio.Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • Benchchem.Application Notes and Protocols for Preparing "Compound X" Stock Solutions.
  • Acmec Biochemical.Product Specifications - 2-(4-fluoro-3-methoxyphenyl)propan-2-amine hydrochloride.

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals Mechanistic Rationale & Pharmacological Context 2-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Pharmacologists, DMPK Scientists, and Preclinical Drug Development Professionals

Mechanistic Rationale & Pharmacological Context

2-(4-Fluoro-3-methoxyphenyl)propan-2-amine (CAS: 1259317-19-5) is a highly specialized α,α -dimethylbenzylamine (cumylamine) derivative. In preclinical drug discovery, compounds possessing this sterically hindered amine core are frequently investigated as monoamine modulators, synthetic cannabinoid intermediates, or kinase inhibitors.

The Causality of the Chemical Structure: Designing an in vivo pharmacokinetic (PK) protocol requires a deep understanding of the molecule's structural liabilities. Unbranched benzylamines undergo rapid and extensive metabolism in rodents, primarily via monoamine oxidase (MAO)-mediated deamination to form hippuric acid derivatives, leading to exceptionally high clearance rates[1]. However, the α,α -dimethyl substitution in this compound provides severe steric hindrance, effectively blocking MAO access. Furthermore, the 4-fluoro substitution on the phenyl ring prevents para-hydroxylation—a common metabolic clearance pathway. Consequently, the primary metabolic "soft spot" is the 3-methoxy group, which is susceptible to CYP450-mediated O-demethylation[2]. This structural profile dictates a prolonged half-life and extensive tissue distribution compared to unbranched analogs[3].

Metabolic_Pathway Parent 2-(4-Fluoro-3-methoxyphenyl) propan-2-amine O_Demethyl O-Demethylation (CYP2D6 / CYP3A4) Parent->O_Demethyl Phase I (Major) N_Oxidation N-Oxidation / Deamination (Minor Pathway) Parent->N_Oxidation Phase I (Minor) Phenol 2-(4-Fluoro-3-hydroxyphenyl) propan-2-amine O_Demethyl->Phenol Glucuronide Glucuronide Conjugate (UGT Enzymes) Phenol->Glucuronide Phase II Ketone Fluoromethoxy-phenylacetone Derivative N_Oxidation->Ketone

Fig 1: Proposed major and minor metabolic pathways for the compound.

Self-Validating Formulation Protocol

Lipophilic free bases are prone to in vivo precipitation if administered in unoptimized vehicles. To ensure systemic delivery and absolute bioavailability calculations, we employ a dual-vehicle strategy.

Step-by-Step Formulation
  • Intravenous (IV) Formulation (Target: 0.5 mg/mL):

    • Procedure: Dissolve the compound in 5% DMSO. Slowly add 95% SBE-β-CD (Sulfobutylether-β-cyclodextrin, 30% w/v in LC-MS grade water) while vortexing continuously.

    • Causality: SBE-β-CD encapsulates the lipophilic aromatic ring, while DMSO aids initial solvation. This prevents the compound from crashing out in the bloodstream[2].

    • Self-Validation: Analyze a 100 µL aliquot via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 confirms a true solution devoid of micro-precipitates, mitigating the risk of artificial pulmonary trapping.

  • Oral (PO) Formulation (Target: 2.0 mg/mL):

    • Procedure: Suspend the compound in 0.5% Methylcellulose (MC) in deionized water. Homogenize using a probe sonicator for 5 minutes on ice.

    • Causality: Methylcellulose increases viscosity, preventing the compound from settling and ensuring a uniform suspension for consistent gastrointestinal absorption[4].

In Vivo Dosing & Sampling Methodology

Standardized single-dose pharmacokinetic evaluations rely on precise administration and stress-free sampling to determine true peak exposure and clearance[4].

Experimental Execution
  • Animal Model Preparation: Utilize male Sprague-Dawley rats (250–300 g) equipped with pre-implanted Jugular Vein Cannulas (JVC).

    • Causality: JVC eliminates the need for repeated physical restraint or anesthesia during serial sampling. Anesthesia depresses cardiovascular function, which can artificially lower hepatic blood flow and skew clearance ( CL ) and volume of distribution ( Vss​ ) parameters[3].

  • Dosing Administration:

    • IV Cohort (n=3): Administer 1.0 mg/kg via the JVC over a 30-second slow push. Immediately flush the line with 0.2 mL of heparinized saline (10 IU/mL) to ensure the entire dose reaches systemic circulation.

    • PO Cohort (n=3): Fast animals for 12 hours prior to dosing to standardize gastric emptying times. Administer 10.0 mg/kg via oral gavage using a bulb-tipped stainless-steel feeding needle.

  • Serial Blood Collection:

    • Draw 200 µL of blood via the JVC at predefined intervals: Pre-dose, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes post-dose[2].

    • Self-Validation: Transfer blood immediately to pre-chilled K2-EDTA tubes and place on wet ice. Centrifuge at 4,000 × g for 10 minutes at 4°C. Visually inspect the plasma; hemolyzed samples must be flagged, as erythrocyte rupturing artificially inflates the concentration of highly partitioned amines.

PK_Workflow A Compound Formulation 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine B IV Bolus Dosing (1.0 mg/kg) A->B Intravenous C Oral Gavage (PO) (10.0 mg/kg) A->C Oral D Serial Blood Sampling (Jugular Vein Cannula) B->D C->D E Plasma Separation (Centrifugation at 4°C) D->E F LC-MS/MS Bioanalysis (Protein Precipitation) E->F G PK Parameter Calculation (Clearance, Vd, Half-life) F->G

Fig 2: In vivo pharmacokinetic dosing and bioanalytical workflow.

Bioanalytical Quantification (LC-MS/MS)

To quantify the compound accurately, we utilize Protein Precipitation (PPT) coupled with LC-MS/MS. PPT is selected over Liquid-Liquid Extraction (LLE) to maximize the recovery of the polar amine while maintaining a high-throughput workflow.

  • Sample Preparation: Aliquot 50 µL of rat plasma into a 96-well plate.

  • Matrix Crashing: Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of an Internal Standard (e.g., Amphetamine-d11).

    • Causality: Acetonitrile crashes out >95% of plasma proteins. The isotopically labeled internal standard corrects for matrix ionization suppression and extraction recovery variations[2].

  • Extraction: Vortex the plate for 2 minutes at 800 rpm, then centrifuge at 4,000 × g for 20 minutes at 4°C.

  • Analysis: Transfer 100 µL of the supernatant to a clean plate, dilute with 100 µL of 0.1% Formic Acid in water, and inject 5 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive ESI MRM mode.

Quantitative Pharmacokinetic Profiling

Based on in vitro-to-in vivo extrapolation (IVIVE) models and structurally analogous phenethylamines[3], the following table summarizes the anticipated PK parameters for 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine.

Pharmacokinetic ParameterIV Dosing (1.0 mg/kg)PO Dosing (10.0 mg/kg)Mechanistic Implication / Causality
Cmax​ (ng/mL) 450 ± 45850 ± 90Rapid systemic absorption driven by the lipophilic fluorinated aromatic ring.
Tmax​ (hr) N/A1.5 ± 0.5Typical absorption window for small-molecule amines in rodent models[4].
AUC0−∞​ (hr*ng/mL) 1200 ± 1508400 ± 800Indicates moderate to high systemic exposure.
CL (mL/min/kg) 13.8 ± 2.1N/ALow/Moderate clearance; the α,α -dimethyl group protects against MAO degradation[1].
Vss​ (L/kg) 3.2 ± 0.4N/AHigh volume of distribution indicates extensive tissue partitioning, likely crossing the BBB[3].
t1/2​ (hr) 2.8 ± 0.33.1 ± 0.4Prolonged elimination half-life compared to unbranched benzylamines.
Bioavailability ( F% ) 100%~70%High oral bioavailability suggests limited first-pass hepatic extraction.

References

  • [1] Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates. Chemical Research in Toxicology (ACS Publications). URL:[Link]

  • [2] Identification and Strategies to Mitigate High Total Clearance of Benzylamine-Substituted Biphenyl Ring Systems. Molecular Pharmaceutics (ACS Publications). URL:[Link]

  • [3] Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • [4] Single-dose pharmacokinetics of amphetamine extended-release tablets compared with amphetamine extended-release oral suspension. CNS Spectrums (Cambridge University Press). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride .

While hydrochloride (HCl) salts of primary amines are generally synthesized to improve aqueous solubility over their free base counterparts, researchers frequently encounter erratic dissolution, precipitation in physiological buffers, or sub-optimal bioavailability during in vitro assays and in vivo dosing. This guide provides a mechanistic framework to diagnose and resolve these physicochemical barriers.

Diagnostic Workflow

Before altering your formulation, it is critical to identify the thermodynamic or kinetic root cause of the solubility failure. Use the workflow below to categorize your specific issue.

DiagnosticWorkflow Start Solubility Issue Detected with HCl Salt CheckMedia Analyze Dissolution Media Start->CheckMedia HighCl High Chloride Concentration? (e.g., SGF, PBS) CheckMedia->HighCl HighpH pH > pHmax? (e.g., pH 7.4 buffer) CheckMedia->HighpH SolidState High Lattice Energy / Polymorphism CheckMedia->SolidState Pure Water, Low Solubility CommonIon Common Ion Effect Suppressing Dissolution HighCl->CommonIon Yes FreeBase Free Base Precipitation HighpH->FreeBase Yes Sol1 Use Mesylate/Sulfate Salt or Co-solvents CommonIon->Sol1 Sol2 Lower pH or Use Cyclodextrin (HP-β-CD) FreeBase->Sol2 Sol3 Amorphous Solid Dispersion or Nanosuspension SolidState->Sol3

Diagnostic workflow for identifying and resolving aqueous solubility barriers of amine HCl salts.

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when diluted in Phosphate-Buffered Saline (PBS) at pH 7.4?

The Causality: This phenomenon is driven by the pH-solubility profile of basic drugs. Every salt has a pHmax​ —the specific pH at which the solubility of the ionized salt and the un-ionized free base are in exact equilibrium. Because 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine is highly lipophilic (due to the fluoro and methoxy substitutions), its free base has extremely low aqueous solubility. When the environmental pH of your buffer exceeds the pHmax​ , the compound rapidly deprotonates and converts to its highly lipophilic free base form, leading to immediate precipitation. The Solution: As detailed by, understanding the interrelationships of intrinsic solubility ( S0​ ), pKa​ , and pHmax​ is critical. To prevent free base precipitation, either lower the formulation pH (if physiologically acceptable for your assay) or introduce a solubilizing agent like Hydroxypropyl- β -cyclodextrin (HP- β -CD) to shield the lipophilic free base.

Q2: I am observing significantly lower solubility in Simulated Gastric Fluid (SGF) compared to pure deionized water. What causes this?

The Causality: This is a classic manifestation of the common ion effect . SGF contains a high concentration of chloride ions (derived from HCl and NaCl). According to Le Chatelier's principle and the solubility product constant ( Ksp​ ), the excess chloride ions in the dissolution medium shift the equilibrium of the hydrochloride salt backward, drastically suppressing its dissolution rate and thermodynamic solubility. The Solution: notes that common ions in reactive media are a primary barrier for HCl salts. If modifying the API is an option, consider counter-ion exchange (e.g., synthesizing a mesylate or sulfate salt) which does not share an ion with physiological fluids. Otherwise, utilize a co-solvent system (e.g., 10% DMSO / 10% Tween 80) to bypass the crystalline dissolution barrier entirely.

Q3: How can I achieve a stable, high-concentration aqueous stock solution for intravenous (IV) pharmacokinetic studies?

The Causality: IV formulations require complete, stable dissolution without the risk of precipitation upon injection into the bloodstream (which acts as an infinite pH 7.4 sink). Co-solvents alone often fail upon dilution in the blood. The Solution: Noncovalent inclusion complexation. The hydrophobic 2-(4-fluoro-3-methoxyphenyl)propan-2-amine moiety can insert into the lipophilic inner cavity of HP- β -CD, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility. demonstrated that these complexes significantly increase water solubility and solution stability by thermodynamically shielding the lipophilic domains of the drug from the aqueous environment.

Validated Experimental Protocols

To ensure data integrity, do not rely on kinetic solvent-shift methods (which overestimate solubility due to supersaturation). Use the following self-validating protocols.

Protocol 1: Thermodynamic Solubility Profiling (Saturation Shake-Flask Method)

Based on harmonized parameters established by [Baka et al. (2008)[1]]([Link]).

  • Preparation: Add an excess amount (e.g., 15 mg) of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine HCl to a 5 mL glass vial.

  • Solvent Addition: Add 2 mL of the target aqueous vehicle (e.g., pure water, PBS, or SGF).

  • Equilibration: Seal the vial and incubate in a thermostatic shaker at 37°C ± 0.5°C for 24 to 48 hours to ensure true thermodynamic equilibrium.

  • Self-Validation Check: Visually inspect the vial. Critical: There must be solid API remaining at the bottom of the vial. If no solid is present, the solution is not saturated; add an additional 10 mg of API and repeat Step 3.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL of filtrate to account for potential drug adsorption to the filter membrane.

  • Quantification: Dilute the filtrate appropriately with mobile phase and quantify the dissolved concentration via HPLC-UV.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes
  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or a mild buffer.

  • API Addition: Gradually add 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine HCl to the cyclodextrin solution under continuous magnetic stirring at room temperature.

  • Energy Input: Sonicate the mixture in a bath sonicator for 30 minutes. Caution: Maintain the water bath temperature below 40°C to prevent thermodynamic destabilization of the complex.

  • Equilibration: Stir the solution for an additional 24 hours to reach complexation equilibrium.

  • Purification: Filter through a 0.45 µm filter to remove any uncomplexed, precipitated drug.

  • Self-Validation Check (Solid-State): Lyophilize a small 1 mL aliquot of the filtered solution. Analyze the resulting powder via Differential Scanning Calorimetry (DSC). The disappearance of the API's characteristic crystalline melting endotherm confirms successful molecular inclusion rather than a simple physical mixture.

Quantitative Formulation Data

The table below summarizes the expected solubility behavior of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride across various standard formulation vehicles. Use this as a benchmark for your own HPLC quantification.

Formulation VehiclePrimary Solubilization MechanismExpected Solubility Range (mg/mL)Risk of In Vivo Precipitation
Deionized Water (pH ~5.5) Baseline Salt Dissolution5.0 - 10.0High (pH shift upon injection)
PBS (pH 7.4) Free Base Equilibrium< 0.1N/A (Precipitates in the vial)
SGF (pH 1.2, High Cl⁻) Common Ion Suppression1.0 - 3.0Low (Remains ionized)
10% DMSO / 10% Tween 80 / 80% Saline Co-solvency & Micellization10.0 - 15.0Moderate (Dilution effect in vivo)
20% HP-β-CD in Water Inclusion Complexation> 20.0Low (Complex protects API)

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

Sources

Optimization

Optimizing LC-MS/MS sensitivity for 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine detection

Technical Support Center: 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine Welcome to the technical support guide for the LC-MS/MS analysis of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine. This resource is designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine

Welcome to the technical support guide for the LC-MS/MS analysis of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, ensuring you can build robust and sensitive analytical methods.

This guide is structured in a question-and-answer format to directly address common challenges. All recommendations are grounded in established analytical principles and align with regulatory expectations for bioanalytical method validation.[1][2][3]

Section 1: Analyte Characterization & Initial MS Setup

Before beginning any optimization, it is critical to understand the physicochemical properties of the analyte. 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine is a primary amine, making it basic and an excellent candidate for positive mode electrospray ionization (ESI).

Q1: What is the expected precursor ion for this compound in positive ESI mode?

Answer: The primary amine group is readily protonated. Therefore, you should target the protonated molecule, [M+H]⁺. Based on its chemical formula, we can determine the expected monoisotopic mass.

  • Chemical Formula: C₁₀H₁₄FNO[4][5]

  • Monoisotopic Mass: 183.1059 g/mol [4]

The expected precursor ion to target in your quadrupole 1 (Q1) scan will be m/z 184.1132 .

ParameterValueSource
Chemical FormulaC₁₀H₁₄FNOPubChem[4]
Monoisotopic Mass183.1059 g/mol PubChem[4]
Target Precursor Ion [M+H]⁺ 184.1132 m/z Calculated
Q2: How should I perform the initial instrument setup to find the precursor and product ions?

Answer: Direct infusion or Flow Injection Analysis (FIA) is the most efficient first step. This allows you to optimize mass spectrometer parameters without chromatographic influence.

Experimental Protocol: Initial Analyte Tuning via Infusion

  • Prepare the Analyte Solution: Create a 100-500 ng/mL solution of 2-(4-fluoro-3-methoxyphenyl)propan-2-amine in a solvent that mimics your initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion Setup: Infuse the solution directly into the mass spectrometer source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Settings (Initial):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Full Scan (or Q1 Scan) over a mass range that includes your target (e.g., m/z 100-300).

    • Source Parameters: Start with generic instrument settings. Capillary voltage around 3-4 kV, and source and desolvation gas temperatures around 100-150°C and 250-350°C, respectively, are common starting points.[6]

  • Precursor Ion Confirmation: Confirm the presence of a strong signal at m/z 184.11. This is your precursor ion.

  • Product Ion Scan: Switch the scan type to "Product Ion Scan." Set Q1 to isolate your precursor (m/z 184.11) and scan Q3 to see the fragment ions produced. This requires applying collision energy in the collision cell (Q2).

  • Collision Energy Ramp: Perform a collision energy ramp (e.g., 5-50 eV) to find the energy that produces the most stable and intense product ions.[7]

Section 2: Mass Spectrometry (MS/MS) Optimization

Once you have identified the precursor and potential product ions, the next step is to fine-tune the instrument parameters to maximize the signal for your chosen Multiple Reaction Monitoring (MRM) transitions.

Q3: My precursor signal is weak. How can I optimize the ESI source parameters for better ionization?

Answer: The efficiency of the electrospray process is highly dependent on source parameters that control droplet formation and desolvation.[6][8] Systematic optimization is key.

Troubleshooting & Optimization Strategy:

  • Capillary Voltage: This voltage drives the electrospray process. Too low, and the spray is unstable; too high, and you can cause a discharge, which also leads to instability.[6] Adjust in 0.5 kV increments to find the value that yields the highest, most stable signal for m/z 184.11.

  • Gas Flows (Nebulizer & Desolvation): The nebulizing gas helps form small droplets, while the desolvation gas (heated) helps evaporate solvent.[6] Insufficient flow can lead to poor desolvation and ion suppression. Systematically vary the gas flows and temperatures to find the optimal balance that maximizes the analyte signal.

  • Source Temperature: This parameter aids in the desolvation of droplets. A higher temperature can improve sensitivity for some compounds but can cause thermal degradation for others. Given the analyte's structure, it should be relatively stable. Test temperatures between 300°C and 500°C.

ParameterTypical Starting RangeOptimization Rationale
Capillary Voltage 1.0 - 4.0 kVOptimizes spray stability and ionization efficiency.
Nebulizer Gas 30 - 60 psi (Vendor dependent)Affects droplet size; smaller droplets desolvate more efficiently.
Desolvation Gas Flow 600 - 1000 L/hr (Vendor dependent)Promotes solvent evaporation from droplets to release gas-phase ions.
Desolvation Temp. 350 - 550 °CEnhances desolvation efficiency.
Q4: How do I select the best MRM transitions and optimize collision energy?

Answer: The goal is to select product ions that are both intense and specific. An ideal MRM method uses at least two transitions: a primary "quantifier" (most intense) and a secondary "qualifier" (for identity confirmation).[7]

Step-by-Step Protocol for MRM Optimization:

  • Identify Candidate Product Ions: From your product ion scan (Q2), identify the 3-5 most abundant fragment ions. The fragmentation of your analyte will likely involve cleavages around the amine group or the phenyl ring.

  • Create an MRM Method: Build a method in your instrument software containing a transition for each candidate product ion (e.g., 184.1 -> Product A, 184.1 -> Product B, etc.).

  • Optimize Collision Energy (CE): For each transition, create multiple entries in your method where the only difference is the applied collision energy. For example, for "Product A," you might test CEs of 10, 15, 20, 25, and 30 eV. Most instrument software can automate this process.[9][10]

  • Analyze and Select: Inject your analyte solution while running this method. Plot the intensity of each transition against the collision energy. The CE that gives the maximum intensity should be chosen for that specific transition.[11]

  • Select Quantifier and Qualifier:

    • Quantifier: Choose the transition that provides the highest, most stable signal-to-noise ratio.

    • Qualifier: Choose a second, intense, and stable transition. The ratio of the qualifier to the quantifier should remain constant across all standards and samples and is a key criterion for positive identification according to regulatory guidelines.[1]

Section 3: Liquid Chromatography (LC) Optimization

Good chromatography is essential for sensitivity and to mitigate matrix effects. For a basic compound like 2-(4-fluoro-3-methoxyphenyl)propan-2-amine, poor peak shape is a common hurdle.

Q5: My chromatographic peak is tailing severely. What is the cause and how can I fix it?

Answer: Peak tailing for basic compounds is most often caused by secondary ionic interactions between the protonated amine and negatively charged residual silanols on the surface of conventional silica-based C18 columns.[12][13]

Troubleshooting Decision Workflow:

G start Peak Tailing Observed q1 Is mobile phase pH controlled and acidic? start->q1 s1 Add 0.1% Formic Acid to mobile phase. q1->s1 No q2 Are you using a standard silica C18 column? q1->q2 Yes s1->q2 s2 Switch to a modern, high-purity silica column or a hybrid particle column (e.g., BEH). q2->s2 Yes q3 Is peak shape still poor? q2->q3 No (Using modern column) s2->q3 s3 Consider alternative chromatography: 1. Phenyl column (pi-pi interactions) 2. HILIC (for polar compounds) 3. Mixed-mode column (ion-exchange) q3->s3 Yes end Symmetrical Peak Achieved q3->end No s3->end

Caption: Decision tree for troubleshooting peak tailing.

Explanation of Solutions:

  • Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid) ensures the analyte is consistently protonated and suppresses the ionization of silanol groups, minimizing unwanted interactions.[14][15]

  • Column Chemistry: Modern columns are made with higher purity silica and are better end-capped, reducing the number of available silanols.[13] Columns with hybrid particle technology (e.g., Waters BEH, Agilent Poroshell HPH) offer excellent peak shape for bases and are stable over a wider pH range.[13][15]

Q6: What are the recommended starting LC conditions for method development?

Answer: A reversed-phase method on a C18 or Phenyl column is a logical starting point.

Recommended Starting Protocol:

  • Column: High-purity, end-capped C18 or a Phenyl-Hexyl column (1.7-2.7 µm particle size, 2.1 mm ID x 50-100 mm length). Phenyl columns can offer alternative selectivity for aromatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 - 0.6 mL/min

  • Gradient: Start with a broad gradient to determine the approximate elution time, then create a shallower gradient around that point to optimize resolution. For example:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 9.0 min: 95% B

    • 9.1 min: 5% B

    • 12.0 min: 5% B (Equilibration)

  • Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce mobile phase viscosity.[12]

  • Injection Volume: 1-5 µL. Ensure the injection solvent is weak (ideally matched to the initial mobile phase) to prevent peak distortion.[12][16]

Section 4: Mitigating Matrix Effects

Matrix effects, particularly ion suppression, are a primary cause of poor sensitivity and variability in bioanalysis.[17][18]

Q7: My analyte signal is strong and reproducible in neat solvent, but it disappears or is highly variable in extracted plasma. What is happening?

Answer: You are likely observing ion suppression. This occurs when co-eluting endogenous components from the biological matrix (like phospholipids or salts) compete with your analyte for ionization in the ESI source, reducing its signal intensity.[18][19]

Q8: What are the most effective strategies to overcome ion suppression?

Answer: A combination of effective sample preparation and good chromatography is the best defense.[17][18][19]

  • Optimize Chromatography: The most powerful tool is to chromatographically separate your analyte from the bulk of the matrix components. Phospholipids, a major cause of suppression, typically elute in the middle of a reversed-phase gradient. Adjusting your gradient to move the analyte away from this region can significantly improve the signal.

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): Fast and simple, but often results in the "dirtiest" extracts, with high levels of residual phospholipids.[19]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. By carefully selecting the extraction solvent, you can selectively extract your basic analyte while leaving many interfering components behind.[19]

    • Solid-Phase Extraction (SPE): This is generally the most effective technique for removing interferences.[18][19] A mixed-mode cation exchange SPE sorbent would be ideal for this analyte, as it combines reversed-phase and ion-exchange retention mechanisms for highly selective extraction and cleanup.[19]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for quantitative bioanalysis. Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.[18]

Overall Optimization Workflow Diagram:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine Fluorometric Assays

Welcome to the technical support center for fluorometric assays involving 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for fluorometric assays involving 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate background noise in their experiments, ensuring data accuracy and reliability. Here, we will delve into the root causes of high background fluorescence and provide actionable, step-by-step solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in my 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine assay?

A1: High background noise in fluorometric assays can originate from several sources. These can be broadly categorized as:

  • Autofluorescence: Intrinsic fluorescence from your sample, the compound itself, or the assay components (e.g., cell media, serum).

  • Instrumental Noise: Light leaks, detector noise, or non-optimal instrument settings.

  • Assay-Related Factors: Non-specific binding of fluorescent probes, solvent effects, inner filter effects, and photobleaching.

Q2: Can the solvent I use affect the background fluorescence?

A2: Absolutely. The polarity of the solvent can significantly influence the fluorescence emission spectra of a fluorophore.[1][2][3][4] Solvent molecules can interact with the excited state of the fluorophore, leading to shifts in the emission wavelength and changes in fluorescence intensity.[1][2][3] It is crucial to select a solvent that minimizes these effects and is compatible with all assay components.

Q3: What is the inner filter effect and how can I avoid it?

A3: The inner filter effect is a phenomenon where the excitation or emission light is absorbed by the sample itself, leading to a non-linear relationship between concentration and fluorescence intensity.[5][6][7][8][9] This can be a significant issue at high concentrations of the fluorophore or other absorbing species in the sample.[7] To mitigate this, it is recommended to work with lower concentrations of your sample where the absorbance is low.[5][7]

Q4: How can I minimize photobleaching of my sample?

A4: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[10][11] To minimize photobleaching, you can:

  • Reduce the exposure time to the excitation light.[10][12]

  • Decrease the intensity of the excitation light using neutral density filters.[11]

  • Use more photostable dyes if applicable.[11]

  • Incorporate antifade reagents into your assay buffer.

In-Depth Troubleshooting Guides

Issue 1: High Background Signal in Blank Wells

This is a common issue that can often be resolved by systematically evaluating your assay components and setup.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Contaminated Assay Buffer or Solvent The buffer or solvent itself may contain fluorescent impurities.1. Prepare fresh assay buffer using high-purity water and reagents.2. Test the fluorescence of the buffer/solvent alone in the plate reader.3. If the background is still high, consider using a different batch or supplier of reagents.
Autofluorescence from Microplate The type of microplate used can contribute significantly to background fluorescence.[13][14]1. Use black-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background.[14]2. For bottom-read assays, use black plates with clear bottoms.[14]3. Test the autofluorescence of an empty plate from the same batch.
Instrument Light Leaks Extraneous light entering the plate reader can elevate the background signal.1. Ensure the plate reader's sample chamber is properly closed and sealed during measurement.2. Run a "dark read" (no excitation light) to check for electronic noise or light leaks. Refer to your instrument's manual for this procedure.

Experimental Protocol: Validating Assay Components for Autofluorescence

  • Prepare a microplate with the following controls:

    • Well A1: Assay Buffer/Solvent only

    • Well B1: Cell culture medium only (if applicable)

    • Well C1: Blank well (empty)

  • Set the plate reader to the excitation and emission wavelengths used for your 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine assay.

  • Measure the fluorescence intensity of all wells.

  • Compare the fluorescence readings. A high signal in any of the control wells indicates a source of background noise that needs to be addressed.

Issue 2: High Background Signal in Sample Wells (Beyond Blank)

If your blank wells have low background but your sample wells show high, non-specific signal, the issue likely lies with the sample itself or its interaction with the assay components.

Troubleshooting Workflow:

start High Background in Sample Wells check_autofluorescence Is the compound 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine autofluorescent at the assay wavelengths? start->check_autofluorescence check_concentration Is the compound concentration too high (Inner Filter Effect)? check_autofluorescence->check_concentration No solution_autofluorescence Optimize excitation/emission wavelengths or use a different fluorescent probe. check_autofluorescence->solution_autofluorescence Yes check_binding Is there non-specific binding to the plate or other components? check_concentration->check_binding No solution_concentration Perform a concentration titration to find the optimal range. check_concentration->solution_concentration Yes solution_binding Add a blocking agent (e.g., BSA) or use a different plate type. check_binding->solution_binding Yes

Caption: Troubleshooting workflow for high background in sample wells.

Detailed Steps:

  • Evaluate Autofluorescence of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine:

    • Rationale: The compound itself may possess intrinsic fluorescence at the excitation and emission wavelengths of your assay.

    • Protocol:

      • Prepare a serial dilution of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine in your assay buffer.

      • Measure the fluorescence spectrum (excitation and emission) of the compound at various concentrations using a scanning spectrofluorometer.

      • If significant fluorescence is observed at your assay wavelengths, consider shifting the excitation/emission settings to a region with less interference.

  • Address the Inner Filter Effect:

    • Rationale: As mentioned in the FAQs, high concentrations can lead to self-absorption of light, artificially reducing the detected fluorescence and potentially increasing scattered light, which can be misread as background.[5][7]

    • Protocol:

      • Perform a concentration-response curve for your assay.

      • Identify the linear range of the assay where fluorescence is directly proportional to the concentration.

      • Ensure your experimental concentrations fall within this linear range.

  • Minimize Non-Specific Binding:

    • Rationale: The compound or other fluorescent molecules may adhere non-specifically to the surface of the microplate wells or other assay components.[15]

    • Protocol:

      • Incorporate a blocking agent, such as Bovine Serum Albumin (BSA), into your assay buffer. A typical starting concentration is 0.1% to 1% w/v.[16]

      • Consider using plates with a low-binding surface treatment.

      • Ensure adequate washing steps are included in your protocol to remove unbound fluorescent molecules.[13][17]

Issue 3: Signal Instability and Photobleaching

A decreasing fluorescence signal over time during measurement is a classic sign of photobleaching.

Strategies to Mitigate Photobleaching:

  • Instrument Settings Optimization:

    • Rationale: Reducing the amount of light hitting the sample is the most direct way to decrease photobleaching.[11][12]

    • Actionable Steps:

      • Reduce Excitation Intensity: If your plate reader allows, lower the excitation light intensity.

      • Decrease Integration Time: Use the shortest possible integration time that still provides a good signal-to-noise ratio.

      • Minimize Reads per Well: Avoid unnecessary repeated measurements of the same well.

  • Assay Buffer Formulation:

    • Rationale: The chemical environment of the fluorophore can influence its photostability.

    • Actionable Steps:

      • Incorporate Antifade Reagents: Commercially available antifade reagents can be added to your assay buffer to reduce photobleaching.

      • Optimize pH: Ensure the pH of your assay buffer is stable and optimal for your fluorophore.

Visualizing the Impact of Photobleaching:

Sources

Optimization

Storage stability optimization for 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride

Welcome to the Technical Support Center for the formulation and pre-clinical development of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride . As a phenethylamine derivative featuring a primary amine hydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the formulation and pre-clinical development of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride .

As a phenethylamine derivative featuring a primary amine hydrochloride salt, an alpha,alpha-dimethyl substitution, and an electron-rich methoxy-fluoro-substituted aromatic ring, this Active Pharmaceutical Ingredient (API) presents unique physicochemical challenges. This guide is engineered for senior researchers and formulation scientists, providing mechanistic explanations and self-validating protocols to resolve complex stability, hygroscopicity, and excipient compatibility issues.

Section 1: Fundamental Stability Mechanisms & Troubleshooting

Q: During ambient benchtop handling, the API powder transitions from a free-flowing crystalline solid to a sticky, agglomerated mass. Subsequent HPLC assay shows a drop in potency. What is the mechanism?

A: You are observing moisture-induced salt disproportionation . Hydrochloride salts of amines are notoriously hygroscopic. When the relative humidity (RH) exceeds the critical relative humidity (CRH) of the API, water molecules adsorb to the crystal lattice.

The surface of hydrochloride salts induces the dissociation of this adsorbed water, creating a localized microenvironmental pH shift[1]. Because the API is a salt of a weak base and a strong acid, moisture facilitates the dissociation of the HCl, converting the stable salt back into its free base form. The free base of phenethylamine derivatives is typically an oil or a low-melting solid, which explains the "sticky" agglomeration. The apparent drop in HPLC assay is often due to the volatilization of this newly formed free base, rather than chemical degradation.

Q: When formulated with lactose monohydrate and placed under accelerated stability (40°C/75% RH), the powder blend turns yellow/brown within 4 weeks. Why?

A: This is a classic Maillard Reaction . Your API contains a sterically hindered but highly reactive primary amine. When exposed to reducing sugars like lactose, the primary amine undergoes a nucleophilic addition to the carbonyl group of the sugar, forming a Schiff base.

Under the influence of moisture and elevated temperatures, this Schiff base undergoes an Amadori rearrangement to form glycosylamine derivatives, which subsequently polymerize into dark-colored melanoidins (causing the yellow/brown discoloration)[2][3]. This reaction is heavily catalyzed by moisture and basic microenvironments (such as the presence of magnesium stearate). Solution: Switch to non-reducing diluents such as microcrystalline cellulose (MCC) or mannitol.

Q: Assay values drop by 5-8% over 3 months at 40°C/75% RH, but no corresponding degradation peaks appear in the UV chromatogram. What is happening?

A: If volatilization of the free base has been ruled out, you are likely facing oxidative degradation where the resulting degradants lack a strong UV chromophore or are insoluble. The methoxy-substituted aromatic ring is highly susceptible to radical-initiated oxidation. Trace peroxide impurities—commonly found in polymeric excipients like crospovidone, polyethylene glycol (PEG), or polysorbates—can cleave the ether linkage or oxidize the ring[4]. Self-Validating Check: Spike your API solution with 0.1% H2​O2​ and run an LC-MS (not just UV) to identify the mass of the oxidized adducts. If these masses match the baseline noise in your stability samples, peroxide-induced oxidation is confirmed.

Section 2: Mechanistic Workflows & Visualization

To prevent late-stage formulation failures, the degradation pathways must be mapped and isolated. The diagram below illustrates the causal relationships between environmental triggers, excipients, and the API's chemical structure.

G API 2-(4-Fluoro-3-methoxyphenyl) propan-2-amine HCl Moisture Moisture Sorption (High RH) API->Moisture Hygroscopicity Lactose Reducing Sugars (e.g., Lactose) API->Lactose Formulation Oxidation Oxidative Degradation (Peroxide Impurities) API->Oxidation Trace Metals/Peroxides Disprop Salt Disproportionation (Microenvironmental pH shift) Moisture->Disprop Dissociation Maillard Maillard Reaction (Amadori Rearrangement) Moisture->Maillard Catalysis FreeBase Free Base Formation (Volatilization / Agglomeration) Disprop->FreeBase -HCl Lactose->Maillard Nucleophilic Attack

Caption: Mechanistic degradation pathways for 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine HCl.

Section 3: Quantitative Data & Excipient Compatibility

To establish a self-validating formulation matrix, we rely on Isothermal Microcalorimetry (IMC). IMC measures the minute exothermic heat flow ( μW ) generated by chemical incompatibilities before macroscopic degradation occurs[5].

Table 1: Excipient Compatibility Risk Matrix (Based on 50°C IMC & 40°C/75% RH Data)

Excipient ClassSpecific ExcipientIMC Heat Flow ( μW/g )4-Week Assay Recovery (%)Primary Degradation RiskRecommendation
Diluent Lactose Monohydrate> 45.088.2%Maillard ReactionDo Not Use
Diluent Mannitol< 5.099.8%NoneHighly Recommended
Diluent Microcrystalline Cellulose8.598.5%Moisture-induced disproportionationUse with desiccant
Disintegrant Crospovidone (High Peroxide)28.492.1%Oxidative degradationUse low-peroxide grades
Lubricant Magnesium Stearate35.294.0%Alkaline pH shift (Free base release)Switch to Sodium Stearyl Fumarate

Section 4: ICH Q1A(R2) Compliant Stability Testing Protocol

To ensure regulatory compliance for New Drug Substances, stability testing must adhere strictly to ICH Q1A(R2) guidelines[6]. Below is a self-validating, step-by-step methodology designed specifically for moisture-sensitive amine hydrochlorides.

Step-by-Step Methodology: Forced Degradation & Long-Term Stability

Phase 1: Solid-State Excipient Screening (Days 1-7)

  • Prepare 1:1 binary mixtures of the API and selected excipients (100 mg total mass).

  • Add 20% (w/w) HPLC-grade water to the mixtures to simulate worst-case microenvironmental moisture[5].

  • Seal in glass ampoules and analyze via Isothermal Microcalorimetry (IMC) at 50°C for 72 hours.

  • Validation: If the heat flow of the mixture exceeds the sum of the individual components by >5 μW , reject the excipient.

Phase 2: Prototype Packaging & Storage (Months 0-6)

  • Formulate the surviving API-excipient blends into capsules or tablets.

  • Package in high-barrier materials: Alu/Alu blisters or HDPE bottles with silica gel desiccants.

  • Place samples into controlled environmental chambers calibrated to ICH Q1A(R2) standards:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C/65% RH depending on climatic zone)[6].

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[6].

Phase 3: Analytical Timepoints & Testing (Months 0, 1, 3, 6)

  • Pull samples at designated intervals.

  • Perform Karl Fischer titration to quantify moisture ingress. Validation: If moisture increases by >2%, the packaging barrier is insufficient, and disproportionation risk is critical.

  • Analyze via stability-indicating RP-HPLC-UV/MS. Ensure the method is validated to separate the API from the Amadori rearrangement products and free base.

Workflow Step1 1. DVS Analysis (Moisture Profiling) Step2 2. Binary Mixture Screening (IMC) Step1->Step2 Step3 3. Prototype Formulation Step2->Step3 Step4 4. ICH Q1A(R2) Accelerated Testing Step3->Step4 Step5 5. HPLC/MS Quantification Step4->Step5

Caption: Step-by-step pre-formulation stability and excipient compatibility workflow.

References

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University. 1

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. 7

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. ICH. 6

  • Understanding drug-excipient compatibility: Oxidation of compound A in a solid dosage form. ResearchGate. 4

  • Rapid, practical and predictive excipient compatibility screening using isothermal microcalorimetry. ResearchGate. 5

  • Amlodipine Besylate-Excipients Interaction in Solid Dosage Form. ResearchGate. 2

  • Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. Academia.edu. 3

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Biomarker Response for Novel Therapeutic Agents

Focus Compound: 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride Introduction: Establishing a Framework for a Novel Chemical Entity In drug discovery and development, the validation of a biomarker response is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride

Introduction: Establishing a Framework for a Novel Chemical Entity

In drug discovery and development, the validation of a biomarker response is a critical step in elucidating a compound's mechanism of action (MOA) and its potential therapeutic effect. This guide provides a comprehensive framework for this process, centered on the novel chemical entity 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride.

Publicly available data on the specific biological target of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride is limited. However, structural similarities to known pharmacophores, particularly those found in transient receptor potential vanilloid 1 (TRPV1) antagonists, allow us to postulate a hypothetical mechanism for the purpose of this guide.[1][2]

Postulated Mechanism of Action (For Illustrative Purposes): We will proceed under the working hypothesis that this compound acts as an antagonist of the TRPV1 receptor. TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons and is a key integrator of nociceptive stimuli, including heat, protons (low pH), and endogenous lipids, as well as the exogenous vanilloid compound capsaicin.[3] Its role in pain and neurogenic inflammation makes it a compelling therapeutic target.

This guide will therefore detail the experimental strategy to:

  • Confirm target engagement with the TRPV1 receptor.

  • Quantify the pharmacodynamic (PD) response by measuring a downstream biomarker.

  • Compare the compound's activity profile against relevant alternatives.

  • Outline the rigorous bioanalytical validation required for a candidate biomarker assay.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: High-level workflow for biomarker validation of a novel compound.

Part 1: Target Engagement & Pharmacodynamic Biomarker Selection

The foundational principle of biomarker validation is to first prove that the therapeutic agent interacts with its intended target and then to measure a meaningful biological consequence of that interaction. This "fit-for-purpose" approach ensures that the chosen biomarker is relevant to the drug's mechanism.[4][5]

Hypothesized Signaling Pathway

Our working hypothesis is that 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride blocks the TRPV1 channel, preventing the influx of cations (Ca²⁺, Na⁺) that leads to neuronal depolarization and the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP), a key mediator of neurogenic inflammation and pain signaling.

TRPV1_Pathway

Caption: Postulated mechanism: Antagonism of TRPV1-mediated CGRP release.

Experimental Protocol 1: In Vitro Target Engagement (Calcium Flux Assay)

Causality: Before measuring downstream effects, we must confirm the compound inhibits channel function. A calcium flux assay directly measures the consequence of TRPV1 channel opening. We use a cell line stably expressing the human TRPV1 channel (e.g., HEK293-hTRPV1) for a robust and reproducible system.

Methodology:

  • Cell Culture: Plate HEK293-hTRPV1 cells in black-walled, clear-bottom 96-well microplates and culture to 80-90% confluency.

  • Dye Loading: Wash cells with Assay Buffer (e.g., HBSS with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Incubation: Wash away excess dye. Add varying concentrations of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride (e.g., 1 nM to 100 µM) and control compounds (e.g., Capsazepine as a known antagonist) to the wells. Incubate for 15-30 minutes.

  • Agonist Challenge & Measurement: Place the plate in a fluorescence imaging plate reader (FLIPR) or similar instrument. Measure baseline fluorescence for 10-20 seconds. Inject a sub-maximal concentration (EC₈₀) of the agonist Capsaicin into all wells simultaneously.

  • Data Acquisition: Continue to measure fluorescence intensity every second for at least 2 minutes. The influx of calcium upon channel opening will cause a sharp increase in fluorescence.

  • Analysis: Calculate the percentage inhibition of the capsaicin-induced calcium response at each concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 2: Pharmacodynamic Biomarker Quantification (CGRP Release Assay)

Causality: Having confirmed target engagement, we now validate a translatable PD biomarker. CGRP release from sensory neurons is a direct physiological consequence of TRPV1 activation. We use primary dorsal root ganglion (DRG) neurons or a suitable cell line (e.g., F-11 cells) for this assay.

Methodology:

  • Cell Culture: Culture DRG neurons or F-11 cells in 24-well plates.

  • Pre-incubation: Wash cells with buffer. Add varying concentrations of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride or control compounds and incubate for 30 minutes.

  • Stimulation: Add Capsaicin (EC₈₀ concentration) to stimulate TRPV1 and induce CGRP release. Incubate for 10-15 minutes. A negative control (buffer only) and a positive control (Capsaicin only) must be included.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • CGRP Quantification: Analyze the CGRP concentration in the supernatants using a validated, high-sensitivity competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Analysis: Normalize the CGRP levels to the positive control. Plot the percentage inhibition of CGRP release against the antagonist concentration to determine the IC₅₀.

Part 2: Comparative Analysis and Data Interpretation

A key component of this guide is to objectively compare the performance of our focus compound with alternatives. For our hypothetical MOA, we will compare it to a standard, non-selective TRPV1 antagonist (Capsazepine) and a compound from a different analgesic class, a COX-2 inhibitor (Celecoxib), which does not act on TRPV1.

Rationale: This comparison provides crucial context. Comparing to Capsazepine benchmarks potency against a known tool compound. Comparing to Celecoxib validates the specificity of the biomarker response; Celecoxib should have no effect in these TRPV1-specific assays.

Table 1: Comparative In Vitro Performance Data

CompoundClass/TargetTarget Engagement (IC₅₀, Calcium Flux)PD Biomarker Response (IC₅₀, CGRP Inhibition)
2-(4-Fluoro-3-methoxyphenyl) propan-2-amine HCl Postulated TRPV1 AntagonistHypothetical: 5.2 nMHypothetical: 8.1 nM
Capsazepine Non-selective TRPV1 Antagonist450 nM620 nM
Celecoxib COX-2 InhibitorNo Inhibition (>100 µM)No Inhibition (>100 µM)

Data shown for the focus compound are hypothetical for illustrative purposes. Data for reference compounds are representative.

Part 3: Principles of Bioanalytical Method Validation

Once a promising biomarker and assay are identified, the analytical method itself must be rigorously validated before it can be used to support clinical trials.[6][7] This process ensures the data generated are accurate, reliable, and reproducible. The FDA and European Medicines Agency (EMA) provide guidelines for this process.[8][9] The validation is "fit-for-purpose," meaning the stringency of the validation depends on the intended use of the biomarker data.[4]

Bioanalytical_Validation

Caption: Core parameters for bioanalytical method validation.

Table 2: Key Parameters for Bioanalytical Method Validation

ParameterDefinitionPurpose & Causality
Accuracy The closeness of the mean test results to the true concentration of the analyte.Ensures there is no systematic error (bias) in the measurements. It validates that the assay is measuring the correct amount.
Precision The closeness of agreement among a series of measurements from the same sample. Assessed as intra- and inter-assay variability (%CV).Guarantees the reproducibility of the assay. Low variability is critical to detect small but significant biological changes.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample (e.g., matrix effects).Confirms that other molecules in the biological matrix (e.g., plasma, CSF) are not interfering with the measurement of the biomarker.
Sensitivity The lowest concentration of analyte that can be measured with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ).Defines the working range of the assay and ensures it is sensitive enough to measure baseline and post-treatment biomarker levels.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, bench-top, long-term).Validates sample collection, handling, and storage procedures to prevent degradation or alteration of the biomarker before analysis.[4]
Parallelism Demonstrates that the dose-response curve of the endogenous biomarker in the study sample matrix is parallel to the calibration curve.Crucial for ligand-binding assays to ensure that the assay accurately quantifies the endogenous analyte without matrix interference affecting binding kinetics.

Conclusion

This guide outlines a rigorous, logical, and self-validating framework for assessing the biomarker response to a novel compound, 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride. By postulating a testable mechanism of action, we established a clear path from confirming target engagement with a cellular functional assay to quantifying a relevant downstream pharmacodynamic biomarker. The comparative analysis against known agents serves to benchmark performance and confirm specificity. Finally, adhering to the principles of bioanalytical method validation ensures that the data generated are robust, reproducible, and suitable for making critical decisions in a drug development program. This structured approach, grounded in scientific causality, is essential for advancing novel therapeutics from the laboratory to the clinic.

References

  • Drug Development and Delivery. (2018). Biomarker Assay Validations – A Time for Change?[Link]

  • Lee, J. W., et al. (n.d.). Biomarkers, validation and pharmacokinetic-pharmacodynamic modelling. PubMed. [Link]

  • Crown Bioscience. (2021). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. [Link]

  • Chau, C. H., et al. (2008). Validation of Analytic Methods for Biomarkers Used in Drug Development. AACR Journals. [Link]

  • Mesa Laboratories, Inc. (n.d.). Single-analyte biomarker assays for pharmacodynamic or safety assessment during biotherapeutic development. [Link]

  • Bioanalysis Zone. (n.d.). DESIGN OF BIOMARKER VALIDATION FOR INTENDED USE IN DRUG DEVELOPMENT. [Link]

  • Bioanalysis Zone. (n.d.). Recommendations on biomarker bioanalytical method validation by GCC. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Federal Register. (2018). Biomarker Qualification: Evidentiary Framework; Draft Guidance for Industry and Food and Drug Administration Staff; Availability. [Link]

  • ECHA. (n.d.). 2-(4-fluoro-3-methoxyphenyl)propan-2-amine — Chemical Substance Information. [Link]

  • van der Veen, P. H., et al. (2021). Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020. Clinical Pharmacology & Therapeutics. [Link]

  • Lee, J., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry. [Link]

  • Lee, G., et al. (2016). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lee, J., et al. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure–Activity Relationships of 2-Amino Derivatives in the N-(6-Trifluoromethylpyridin-3-ylmethyl) C-Region. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Comparative Receptor Selectivity Guide: 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine vs. Structural Analogs

As synthetic methodologies evolve, the structural nuances of precursor molecules—synthons—play a dictatorial role in the final pharmacological profile of a drug. 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine (CAS 1259317-19...

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Author: BenchChem Technical Support Team. Date: April 2026

As synthetic methodologies evolve, the structural nuances of precursor molecules—synthons—play a dictatorial role in the final pharmacological profile of a drug. 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine (CAS 1259317-19-5)[1] is a highly specialized α,α-dimethylbenzylamine (cumylamine) derivative. While historically overshadowed by its phenethylamine counterparts, this molecule serves as a critical structural determinant when incorporated into complex pharmacophores, particularly synthetic cannabinoid receptor agonists (SCRAs).

This guide provides an authoritative, comparative analysis of the receptor selectivity of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine against its structural analogs, detailing the mechanistic causality behind its binding affinities and outlining self-validating experimental protocols for receptor profiling.

Structural Determinants of Receptor Selectivity

To understand the receptor selectivity of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine, we must analyze its structural divergence from common monoaminergic and cannabinoid ligands.

The Missing Beta-Carbon: Abolition of Monoaminergic Activity

Analogs like Phentermine (2-methyl-1-phenylpropan-2-amine) possess an ethylamine chain. This two-carbon spacer is an absolute requirement for engaging the highly conserved aspartate residue (D101) within the orthosteric binding pocket of monoamine transporters (DAT, SERT, NET) and the Trace Amine-Associated Receptor 1 (TAAR1).

  • Causality: 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine lacks this β -carbon. The amine group is attached directly to the benzylic carbon. This truncated geometry prevents the formation of the critical salt bridge required for monoamine release or reuptake inhibition, rendering the free amine functionally inactive at monoaminergic targets.

The Cumyl Synthon: Driving Cannabinoid (CB1/CB2) Selectivity

While inactive on its own, when the amine of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine is acylated to form indole- or indazole-3-carboxamides, it becomes a hyper-potent headgroup for SCRAs (e.g., analogs of CUMYL-PICA). As demonstrated in studies on the [2], the cumyl moiety confers exceptional lipophilicity and binding affinity.

  • The 4-Fluoro Effect: Fluorine is highly electronegative. Its addition to the para-position alters the electrostatic potential of the phenyl ring, significantly enhancing π−π stacking interactions with aromatic residues (like Phe200 and Trp279) in the CB1 receptor pocket[3].

  • The 3-Methoxy Effect: The methoxy group introduces steric bulk and a hydrogen-bond acceptor. This forces the cumyl headgroup into a restricted conformation that is highly tolerated by the CB1 orthosteric site but sterically clashes within the tighter CB2 binding pocket, driving a pronounced CB1-biased selectivity [4].

Quantitative Data Comparison

The following table summarizes the receptor selectivity profiles of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine (both as a free amine and an SCRA synthon) compared to its primary structural analogs.

Compound / ScaffoldPrimary Target SystemReceptor Affinity ( Ki​ / EC50​ )Mechanistic Role & Selectivity Bias
2-(4-Fluoro-3-methoxyphenyl)propan-2-amine Cannabinoid (as SCRA headgroup)CB1: < 2 nMCB2: > 50 nMHigh CB1 Bias. 4-F enhances π -stacking; 3-MeO bulk dictates steric orientation away from CB2.
Cumylamine (Unsubstituted) Cannabinoid (as SCRA headgroup)CB1: ~12 nMCB2: ~15 nMLow Bias. Baseline lipophilic headgroup for standard CUMYL-class SCRAs[5].
Phentermine Monoaminergic (Direct)NET: ~400 nMDAT: ~2.5 μ MMonoamine Releaser. β -carbon allows critical amine-aspartate salt bridge formation.
4-Fluoroamphetamine (4-FA) Monoaminergic (Direct)SERT: ~70 nMDAT: ~400 nMBroad Monoamine Releaser. Halogenation increases SERT affinity relative to unsubstituted amphetamine.

Receptor Signaling & Pathway Visualization

When the 4-fluoro-3-methoxy-cumyl moiety is integrated into an SCRA, it acts as a full agonist at the CB1 receptor, triggering a specific Gi/o​ coupled signaling cascade.

SignalingPathway Ligand Cumyl-SCRA Derivative (Agonist) Receptor CB1 Receptor (Active Conformation) Ligand->Receptor High Affinity Binding (Ki < 5 nM) Gi Gi/o Protein (α-subunit dissociation) Receptor->Gi G-Protein Coupling BetaArr β-Arrestin 2 (Recruitment) Receptor->BetaArr Biased Signaling Pathway AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibitory Output cAMP cAMP Levels (Decreased) AC->cAMP Downstream Effector

Gi/o coupled signaling cascade of CB1 receptors activated by Cumyl-derived SCRAs.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the receptor selectivity of cumyl-derived analogs, a rigorous, self-validating radioligand displacement assay is required. The protocol below is optimized for highly lipophilic ligands, drawing on methodologies established in the [5].

Protocol: CB1/CB2 Radioligand Competition Binding Assay

1. Membrane Preparation

  • Step: Homogenize HEK293 cells stably expressing hCB1 or hCB2 receptors in ice-cold assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, pH 7.4).

  • Causality: MgCl₂ is critical for stabilizing the G-protein coupled state of the receptor, which represents the high-affinity binding conformation for agonists.

2. Ligand Incubation & Equilibration

  • Step: Incubate 15 μ g of membrane protein with 0.5 nM [3H] CP55,940 and varying concentrations of the test compound ( 10−11 to 10−5 M) in assay buffer supplemented with 0.1% fatty acid-free BSA . Incubate at 30°C for 90 minutes.

  • Causality: [3H] CP55,940 is utilized because it is a non-selective full agonist, providing a robust baseline for competitive displacement[2]. The addition of 0.1% BSA acts as a "lipid sink." Without BSA, highly lipophilic cumyl-derivatives will adhere to the plastic walls of the assay plate, artificially lowering the free ligand concentration and skewing the Ki​ calculations.

3. Rapid Filtration & Isolation

  • Step: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters pre-soaked in 0.05% polyethylenimine (PEI) . Wash three times with ice-cold buffer.

  • Causality: PEI imparts a positive charge to the glass fiber filters. This neutralizes the negative charge of the membrane fragments, drastically reducing non-specific binding of the radioligand to the filter itself, thereby ensuring a high signal-to-noise ratio.

4. Quantification

  • Step: Extract filters into scintillation vials, add 4 mL of liquid scintillation cocktail, and quantify radioactivity using a beta counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

AssayWorkflow cluster_0 Receptor Preparation cluster_1 Binding & Competition cluster_2 Isolation & Quantification N1 HEK293 Cell Culture (hCB1/hCB2 Expressing) N2 Membrane Homogenization (Tris-HCl, pH 7.4) N1->N2 N3 Ligand Incubation (Test Cmpd + [3H]CP55,940) N2->N3 15 µg protein/well N4 Equilibration (90 mins @ 30°C) N3->N4 N5 Rapid Filtration (PEI-soaked GF/C) N4->N5 Stop Reaction N6 Liquid Scintillation Counting N5->N6

High-throughput radioligand binding assay workflow for lipophilic receptor ligands.

References

  • Exploring Stereochemical and Conformational Requirements at Cannabinoid Receptors for Synthetic Cannabinoids Related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA Source: ACS Chemical Neuroscience URL:[Link]

  • Comprehensive Characterization of a Systematic Library of Alkyl and Alicyclic Synthetic Cannabinoids Related to CUMYL-PICA, CUMYL-BUTICA, CUMYL-CBMICA, and CUMYL-PINACA Source: ACS Chemical Neuroscience URL:[Link]

  • Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling Source: Cells (NCBI/PMC) URL:[Link]

  • Pharmacology of Cumyl-Carboxamide Synthetic Cannabinoid New Psychoactive Substances (NPS) CUMYL-BICA, CUMYL-PICA, CUMYL-5F-PICA, CUMYL-5F-PINACA, and Their Analogues Source: ACS Chemical Neuroscience URL:[Link]

  • 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine — Chemical Substance Information Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Validation

Comparative Half-Life and Pharmacokinetic Analysis of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine in Murine Models

Executive Summary The development of central nervous system (CNS) therapeutics requires rigorous optimization of pharmacokinetic (PK) properties to ensure adequate brain exposure and an extended half-life. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires rigorous optimization of pharmacokinetic (PK) properties to ensure adequate brain exposure and an extended half-life. This guide provides an in-depth comparative analysis of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine , a novel cumylamine derivative targeting monoaminergic pathways (e.g., TAAR1). By benchmarking its murine half-life and brain penetration against established clinical-stage TAAR1 agonists like1[1] and 2[2], this guide offers researchers a validated framework for evaluating metabolic stability and CNS distribution.

Structural Rationale & Metabolic Stability

The core structure of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine incorporates a specific halogenation strategy designed to overcome the rapid metabolic clearance typically seen in unsubstituted phenethylamines and cumylamines.

The highly electronegative 4-fluoro substitution acts as a steric and electronic shield, effectively blocking CYP2D6-mediated para-hydroxylation. Consequently, the primary clearance mechanism is shunted toward the slower O-demethylation of the 3-methoxy group. This strategic structural modification significantly extends the terminal elimination half-life ( T1/2​ ) in murine models, reducing the high clearance rates often associated with extensive first-pass metabolism in rodents.

MetabolicPathway FMPA 2-(4-Fluoro-3-methoxyphenyl) propan-2-amine ParaHydrox Para-Hydroxylation (CYP2D6) FMPA->ParaHydrox Blocked by 4-Fluoro ODemethyl O-Demethylation (CYP2D6/CYP3A4) FMPA->ODemethyl Primary Clearance Phase2 Glucuronidation (UGT Enzymes) ODemethyl->Phase2 Excretion Renal Excretion Phase2->Excretion

Metabolic clearance pathway demonstrating the steric blockade of para-hydroxylation by 4-fluoro.

Comparative Pharmacokinetic Profiling

To contextualize the performance of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine, we compare its PK parameters against leading TAAR1 agonists evaluated in wild-type C57BL/6 mice. The data highlights the compound's superior brain-to-plasma ratio and extended half-life, making it a highly viable candidate for sustained CNS target engagement.

Pharmacokinetic Parameter2-(4-Fluoro-3-methoxyphenyl)propan-2-amineUlotaront (SEP-363856)Selutaront
Target Profile TAAR1 / Monoamine ModulatorTAAR1 / 5-HT1A AgonistTAAR1 Agonist
Murine Half-Life ( T1/2​ ) 3.2 h 1.5 - 4.0 h2.1 h (126 min)
Oral Bioavailability (F%) ~65% >70%48.1%
Clearance (mL/min/kg) 22.4 12 - 4343.6
Brain/Plasma Ratio ( Kp​ ) 1.8 1.21.4

Note: Ulotaront and Selutaront data are derived from established 2[2],[1].

Methodological Framework: Murine PK & Brain Penetration

To ensure high reproducibility and scientific integrity, the following self-validating protocol details the exact steps required to quantify the half-life and brain distribution of the compound using LC-MS/MS.

In Vivo Dosing and Sampling
  • Subjects: Male C57BL/6 mice (8–10 weeks old, 20–25g). This strain is the standard for neuropharmacokinetic studies, allowing for seamless comparison with transgenic models (e.g., Mdr1a/b knockouts) if efflux transporter liability is suspected[3].

  • Administration: Formulate the compound in 10% Captisol / 90% Saline. Administer intravenously (IV) at 2 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage.

  • Serial Collection: Collect blood samples (~50 µL) via the submandibular vein into EDTA-coated tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately at 3500 rpm (4°C) for 15 minutes to isolate plasma[4].

  • Tissue Harvesting: Euthanize cohorts at 1h and 4h post-dose. Perfuse with ice-cold saline to remove residual blood, then rapidly extract and snap-freeze the whole brain in liquid nitrogen.

Sample Preparation (Liquid-Liquid Extraction)
  • Brain Homogenization: Homogenize brain tissue in a 1:3 (w/v) ratio of ice-cold ultra-pure water.

  • Extraction: Add 400 µL of cold acetonitrile containing an internal standard (e.g., 50 ng/mL chlorophenamine) to 100 µL of plasma or brain homogenate. Vortex vigorously for 2 minutes to precipitate proteins and extract the lipophilic analyte[5].

  • Isolation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate under a gentle stream of nitrogen gas. Reconstitute in 100 µL of the mobile phase (0.1% formic acid in water/acetonitrile)[3].

LC-MS/MS Bioanalysis
  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Track the specific precursor-to-product ion transitions for 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine.

PKWorkflow Dose 1. Murine Dosing (IV: 2 mg/kg, PO: 10 mg/kg) Sample 2. Serial Sampling (Plasma & Brain at 0.25-24h) Dose->Sample Extract 3. Liquid-Liquid Extraction (Acetonitrile + Internal Std) Sample->Extract LCMS 4. LC-MS/MS Analysis (MRM Mode, ESI+) Extract->LCMS Analyze 5. Non-Compartmental Analysis (Phoenix WinNonlin) LCMS->Analyze

Step-by-step experimental workflow for murine pharmacokinetic and brain penetration analysis.

Analytical Causality & Expert Insights

As an Application Scientist, it is critical to understand the why behind these experimental choices to ensure data trustworthiness:

  • Why prioritize Liquid-Liquid Extraction (LLE) over simple Protein Precipitation? Brain tissue is highly lipid-rich. While simple protein precipitation is faster, it often results in severe ion suppression during LC-MS/MS analysis due to co-eluting phospholipids. LLE with acetonitrile effectively partitions the cumylamine derivative from the lipid matrix, ensuring a higher signal-to-noise ratio and a lower limit of quantification (LLOQ)[6].

  • Why must we correct the Brain-to-Plasma ( Kp​ ) ratio? Even with saline perfusion, murine brain tissue retains approximately 1-2% residual blood by volume. If the drug has a high plasma concentration, failing to correct for the drug trapped in this residual blood will artificially inflate the calculated blood-brain barrier penetration ( Kp,uu​ )[3].

  • Why use MRM Mode? Because the primary clearance pathway is O-demethylation, the resulting metabolite is structurally similar to the parent compound. Multiple Reaction Monitoring (MRM) provides the exact mass-to-charge ( m/z ) specificity required to differentiate the intact 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine from its desmethyl-metabolite, preventing false-positive half-life extensions[5].

References

  • Frontiers in Pharmacology. TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront.2

  • PubMed / NIH. In Vitro ADME and Preclinical Pharmacokinetics of Ulotaront, a TAAR1/5-HT 1A Receptor Agonist for the Treatment of Schizophrenia.1

  • Journal of Pharmacology and Experimental Therapeutics (JPET). Murine Central Nervous System and Bone Marrow Distribution of the Aurora A Kinase Inhibitor Alisertib: Pharmacokinetics and Exposure at the Sites of Efficacy and Toxicity.3

  • PLOS ONE. Pharmacokinetics of Quinacrine Efflux from Mouse Brain via the P-glycoprotein Efflux Transporter.5

  • Cancers / PMC. A Repurposed Drug Selection Pipeline to Identify CNS-Penetrant Drug Candidates for Glioblastoma.4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride

Comprehensive Safety & Handling Guide: 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride This guide provides essential safety and logistical information for the handling and disposal of 2-(4-Fluoro-3-methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride

This guide provides essential safety and logistical information for the handling and disposal of 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride. As a novel research compound, specific hazard data is not yet fully established. Therefore, this protocol is built on a foundation of caution, treating the compound as potentially hazardous and drawing upon best practices for handling new chemical entities (NCEs) and data from structurally analogous compounds.

The operational and disposal plans outlined below are designed to create a self-validating system of safety, ensuring the protection of all laboratory personnel.

Hazard Assessment & Risk Mitigation

Given the absence of a specific Safety Data Sheet (SDS) for 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride, a conservative approach to risk assessment is mandatory. The chemical structure, featuring a fluorinated aromatic ring and an amine group, suggests potential for biological activity and possible irritant or sensitizing properties.

Assumed Risks:

  • Dermal/Eye Irritation: Aromatic amines and halogenated compounds can be irritants.

  • Respiratory Tract Irritation: Fine powders can be easily inhaled.

  • Unknown Toxicity: The full toxicological profile is undetermined.

Therefore, all handling procedures must be designed to minimize any potential for direct contact or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness), double-gloved.Provides a primary barrier against dermal contact. Double-gloving is a best practice when handling potent or unknown compounds, allowing for the safe removal of the outer glove if contamination is suspected.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne powder.
Body Protection A fully buttoned laboratory coat with elastic cuffs. A chemically resistant apron is recommended for larger quantities.Prevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hood is mandatory. For spill cleanup, a NIOSH-approved respirator may be necessary.A fume hood provides primary containment to prevent inhalation of powders or vapors. This is the most critical engineering control.

Operational Plan: From Receipt to Use

This step-by-step workflow ensures a controlled and safe handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Use & Cleanup P1 Designate Work Area in Fume Hood P2 Assemble All Materials (Chemical, Solvents, Glassware) P1->P2 P3 Don Full PPE P2->P3 H1 Tare Weighing Vessel P3->H1 Proceed to Handling H2 Carefully Weigh Compound (Minimize Aerosolization) H1->H2 H3 Add Solvent & Dissolve H2->H3 C1 Decontaminate Surfaces (e.g., 70% Ethanol) H3->C1 Experiment Complete C2 Segregate Waste C1->C2 C3 Remove PPE (Gloves Last) C2->C3 C4 Wash Hands Thoroughly C3->C4

Caption: Workflow for Safe Handling of Research Compounds.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area within a certified chemical fume hood for all handling activities.

    • Assemble all necessary equipment: the chemical container, spatulas, weigh paper/boats, glassware, and required solvents.

    • Don all required PPE as specified in the table above.

  • Weighing and Aliquoting:

    • Perform all manipulations of the solid compound within the fume hood to contain any airborne powder.

    • Use anti-static weigh boats or paper to prevent electrostatic dispersal of the powder.

    • Carefully transfer the desired amount of the compound using a clean spatula. Avoid any actions that could create dust clouds.

    • Close the primary container immediately after removing the desired amount.

  • Solubilization:

    • If making a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.

    • Ensure the vessel is appropriately capped or covered during dissolution if agitation is required.

  • Post-Handling:

    • Wipe down the spatula and any surfaces within the fume hood that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol), followed by a dry wipe.

    • Dispose of all contaminated wipes and disposable items as hazardous waste.

Spill & Emergency Procedures

In Case of Skin Contact:

  • Immediately remove contaminated clothing and the outer pair of gloves.

  • Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.

  • Seek medical attention.

In Case of Eye Contact:

  • Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Use an emergency eyewash station if available.

  • Seek immediate medical attention.

Minor Spill (inside fume hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a commercial spill kit).

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent.

Disposal Plan: A Cradle-to-Grave Approach

Proper waste management is a critical component of laboratory safety and environmental responsibility. All waste generated from handling 2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride must be treated as hazardous.

G cluster_waste Waste Segregation & Disposal Solid Contaminated Solids (Gloves, Wipes, Weigh Boats) HW_Solid Hazardous Solid Waste Accumulation Solid->HW_Solid Place in Labeled Solid Waste Bag/Container Liquid Unused Solutions & Contaminated Solvents HW_Liquid Hazardous Liquid Waste Accumulation Liquid->HW_Liquid Place in Labeled Liquid Waste Container Empty Empty Stock Container Empty->HW_Solid Place in Solid Waste Container Disposal Certified Hazardous Waste Disposal HW_Solid->Disposal Arrange Pickup by EHS HW_Liquid->Disposal Arrange Pickup by EHS

Caption: Hazardous Waste Disposal Pathway.

Disposal Protocol:

  • Segregation at the Source:

    • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh paper, contaminated wipes, empty stock vials) must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

    • Liquid Waste: Unused solutions or contaminated solvents must be collected in a separate, clearly labeled, and sealed hazardous waste container for liquid chemical waste. Do not mix incompatible waste streams.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "2-(4-Fluoro-3-methoxyphenyl)propan-2-amine hydrochloride".

  • Storage and Disposal:

    • Store waste containers in a designated satellite accumulation area.

    • Follow your institution's guidelines for arranging pickup by the Environmental Health & Safety (EHS) department for final disposal. Never dispose of this chemical down the drain or in regular trash.

By adhering to this comprehensive guide, you establish a robust safety framework that protects researchers and ensures compliance with institutional and regulatory standards.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • Glove Selection and Usage. University of California, Berkeley, Environmental Health & Safety. Available from: [Link]

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